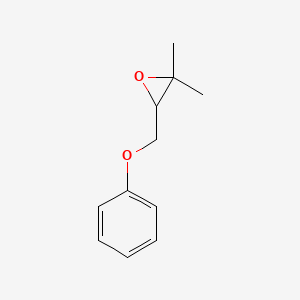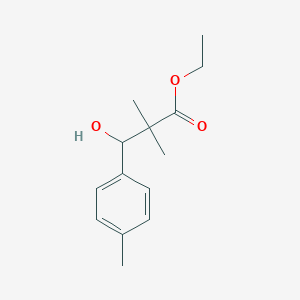![molecular formula C25H30N2O6S B13556795 (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophenyl group, an ethoxy group, a methylbutoxy group, and a dioxotetrahydropyridine carbonitrile core
Métodos De Preparación
The synthesis of (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the ethoxy and methylbutoxy groups. The final step involves the formation of the dioxotetrahydropyridine carbonitrile core under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methylbutoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group may interact with enzymes or receptors, modulating their activity. The ethoxy and methylbutoxy groups can influence the compound’s solubility and bioavailability. The carbonitrile group may participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- This compound
- This compound
These compounds share similar core structures but differ in the specific functional groups attached, which can significantly influence their chemical and biological properties.
Propiedades
Fórmula molecular |
C25H30N2O6S |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[3-ethoxy-4-(3-methylbutoxy)phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C25H30N2O6S/c1-5-32-23-13-18(6-7-22(23)33-10-8-16(2)3)12-20-17(4)21(14-26)25(29)27(24(20)28)19-9-11-34(30,31)15-19/h6-7,12-13,16,19H,5,8-11,15H2,1-4H3/b20-12- |
Clave InChI |
HWJNZRXBUYRDDT-NDENLUEZSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)






![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)





